- Optimization of synthesis for erlotinib, Zhongguo Yaowu Huaxue Zazhi, 2012, 22(4), 302-304
Cas no 950596-58-4 (2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile)
950596-58-4 structure
Product Name:2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile
Numero CAS:950596-58-4
MF:C13H18N2O4
MW:266.293023586273
MDL:MFCD16619377
CID:69651
PubChem ID:23725560
Update Time:2024-10-25
2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile
- 2-Amino-4,5-bis-(2-methoxy-ethoxy)-benzonitrile
- 4-5-bis(2-methoxyethoxy)-2-aminobenzonitrile
- Carboprost
- BENZONITRILE, 2-AMINO-4,5-BIS(2-METHOXYETHOXY)-
- XCXKYIJVCWFCLF-UHFFFAOYSA-N
- AMX10163
- AB0043788
- AX8237198
- Z1739
- AM20090608
- ST24039914
- 596A584
- 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile (ACI)
- Benzonitrile, 2-amino-4,5-bis(2-methoxyethoxy)-; 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile
- AKOS015895490
- MFCD16619377
- SY028057
- 950596-58-4
- DTXSID70635828
- CM4L52HJC6
- SCHEMBL482053
- CS-0150174
- F19646
- J-514268
- DS-18424
-
- MDL: MFCD16619377
- Inchi: 1S/C13H18N2O4/c1-16-3-5-18-12-7-10(9-14)11(15)8-13(12)19-6-4-17-2/h7-8H,3-6,15H2,1-2H3
- Chiave InChI: XCXKYIJVCWFCLF-UHFFFAOYSA-N
- Sorrisi: N#CC1C(N)=CC(OCCOC)=C(OCCOC)C=1
Proprietà calcolate
- Massa esatta: 266.12665706g/mol
- Massa monoisotopica: 266.12665706g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 19
- Conta legami ruotabili: 8
- Complessità: 292
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 86.7
- XLogP3: 1.2
Proprietà sperimentali
- Colore/forma: No data avaiable
- Densità: 1.2±0.1 g/cm3
- Punto di fusione: No data available
- Punto di ebollizione: 445.5±45.0°C at 760 mmHg
- Punto di infiammabilità: 223.2±28.7 °C
- PSA: 86.73000
- LogP: 1.77208
- Pressione di vapore: No data available
2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H302-H315-H319-H332-H335
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Keep in dark place,Inert atmosphere,Room temperature
2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | A898405-100mg |
2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile |
950596-58-4 | 100mg |
$ 64.00 | 2023-04-19 | ||
| TRC | A898405-250mg |
2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile |
950596-58-4 | 250mg |
$ 69.00 | 2023-04-19 | ||
| TRC | A898405-500mg |
2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile |
950596-58-4 | 500mg |
$ 81.00 | 2023-04-19 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PB049-1g |
2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile |
950596-58-4 | 97% | 1g |
99.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PB049-250mg |
2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile |
950596-58-4 | 97% | 250mg |
46CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PB049-5g |
2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile |
950596-58-4 | 97% | 5g |
315.0CNY | 2021-07-12 | |
| abcr | AB439584-1 g |
2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile; . |
950596-58-4 | 1g |
€80.40 | 2023-07-18 | ||
| abcr | AB439584-5 g |
2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile; . |
950596-58-4 | 5g |
€117.60 | 2023-07-18 | ||
| abcr | AB439584-10 g |
2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile; . |
950596-58-4 | 10g |
€153.40 | 2023-07-18 | ||
| abcr | AB439584-25 g |
2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile; . |
950596-58-4 | 25g |
€232.30 | 2022-06-10 |
2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Dichloromethane , Ethyl acetate ; 2 h, reflux
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium dithionite Solvents: Water ; 2.5 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 70 °C; 70 °C → 20 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10
1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 70 °C; 70 °C → 20 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10
Riferimento
- Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib, Organic Process Research & Development, 2007, 11(5), 813-816
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Carbon , Molybdenum dioxide Solvents: Ethyl acetate , Water ; rt; 7 h, rt
Riferimento
- Method and catalyst for preparing aniline compounds and use thereof, United States, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Acetic acid Solvents: Water ; 0.5 h, rt
1.2 Reagents: Iron ; 1 h, rt
1.2 Reagents: Iron ; 1 h, rt
Riferimento
- Two new compounds and their application in preparing erlotinib, China, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Iron chloride (FeCl3) , Hydrazine hydrate (1:1) Solvents: Ethanol ; reflux
Riferimento
- Synthesis method of erlotinib from 3,4-dihydroxybenzaldehyde, China, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Acetic acid Solvents: Water ; 10 min, rt
1.2 Reagents: Iron ; 30 min, 30 °C
1.3 Reagents: Water ; pH 7
1.2 Reagents: Iron ; 30 min, 30 °C
1.3 Reagents: Water ; pH 7
Riferimento
- Method for preparing Erlotinib, China, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium dithionite Solvents: Water ; 25 - 30 °C; 30 °C → 55 °C; 1 - 2 h, 50 - 55 °C; 55 °C → 65 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 - 45 min, 60 - 65 °C; 65 °C → 15 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 30 min, 10 - 15 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 - 45 min, 60 - 65 °C; 65 °C → 15 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 30 min, 10 - 15 °C
Riferimento
- An improved process for the preparation of Erlotinib hydrochloride, India, , ,
Metodo di produzione 8
Condizioni di reazione
Riferimento
- Process for the preparation of erlotinib, China, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium dithionite Solvents: Water ; 5 - 10 min, 20 - 30 °C; 20 - 30 °C; 50 - 55 °C; 1 h, 50 - 55 °C; 55 °C → 65 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 45 - 60 min, 60 - 65 °C; 30 min, 60 - 65 °C; 65 °C → 20 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 12, 25 - 30 °C
1.4 Solvents: Ethyl acetate ; 30 min, 25 - 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 45 - 60 min, 60 - 65 °C; 30 min, 60 - 65 °C; 65 °C → 20 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 12, 25 - 30 °C
1.4 Solvents: Ethyl acetate ; 30 min, 25 - 30 °C
Riferimento
- Improved process for preparation of highly pure erlotinib hydrochloride, India, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Iron Solvents: Water ; rt → 55 °C; 2 h, 50 - 55 °C; 55 °C → 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 70 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10
1.2 Reagents: Hydrochloric acid Solvents: Water ; 70 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10
Riferimento
- Process for preparing erlotinib hydrochloride, China, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 25 s, 1.5 MPa, 90 °C
Riferimento
- Method for preparation of intermediate of erlotinib with microchannel reactor, China, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Hydrochloric acid , Sodium dithionite Solvents: Water ; rt → 50 °C; 3 h, 50 °C; 50 °C → 65 °C; 30 min, 65 °C; 65 °C → 20 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
Riferimento
- An improved convergent approach for synthesis of erlotinib, a tyrosine kinase inhibitor, via a ring closure reaction of phenyl benzamidine intermediate, Bulletin of the Korean Chemical Society, 2011, 32(3), 909-914
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sodium dithionite Solvents: Ethanol , Water ; 1 h, 50 °C; 30 min, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, 70 - 80 °C; 80 °C → 25 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9 - 11, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, 70 - 80 °C; 80 °C → 25 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9 - 11, 25 °C
Riferimento
- Novel 4-arylaminoquinazoline derivatives with (E)-propen-1-yl moiety as potent EGFR inhibitors with enhanced antiproliferative activities against tumor cells, European Journal of Medicinal Chemistry, 2017, 138, 689-697
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sodium dithionite Solvents: Ethanol ; 10 min, rt; 2 h, rt; 10 h, 60 °C
Riferimento
- Method for synthesizing 2-amino-4,5-bis(2-methoxy ethoxy)benzonitrile from 2-nitro-4,5-bis(2-methoxy ethoxy)benzonitrile and sodium hydrosulfite, China, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: 2-Amino-4,5-bis(2-methoxyethoxy)benzamide ; 2 h, 77 °C
Riferimento
- Microwave reaction improved heterocyclization of quinazolinone ring in synthesis of erlotinib analogs, Journal of Pharmaceutical and Biomedical Sciences, 2020, 10(5), 99-105
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Acetic acid Solvents: Water ; 10 min, rt
1.2 Reagents: Iron ; 2 h, rt; 0.5 h, 30 °C; pH 7
1.2 Reagents: Iron ; 2 h, rt; 0.5 h, 30 °C; pH 7
Riferimento
- A process for the synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride, India, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Acetic acid Solvents: Water ; 10 min, rt
1.2 Reagents: Iron ; 2 h, rt; 0.5 h, 30 °C; pH 7
1.2 Reagents: Iron ; 2 h, rt; 0.5 h, 30 °C; pH 7
Riferimento
- A process for the synthesis of [6,7-bis(2-methoxyethoxy)quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride (Erlotinib hydrochloride), India, , ,
2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile Raw materials
2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile Preparation Products
2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile Fornitori
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:950596-58-4)2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile
Numero d'ordine:sfd18333
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:38
Prezzo ($):discuss personally
Email:sales2@senfeida.com
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Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:950596-58-4)2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta